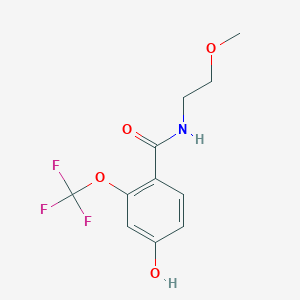
4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a trifluoromethoxy group, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are carefully monitored to ensure optimal yield.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include trifluoromethanesulfonic anhydride and base catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity. The hydroxyl group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and are known for their pharmaceutical and biological activities.
3-amino-4-hydroxy-N-(2-methoxyethyl)benzene-1-sulfonamide: This compound has a similar structure but includes a sulfonamide group.
Uniqueness
4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F3NO4 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
4-hydroxy-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C11H12F3NO4/c1-18-5-4-15-10(17)8-3-2-7(16)6-9(8)19-11(12,13)14/h2-3,6,16H,4-5H2,1H3,(H,15,17) |
Clé InChI |
YFSIZZKJTKSKCQ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)
![2-[(2-Chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12068001.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)



